5-aminopent-2-yn-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopent-2-yn-1-ol hydrochloride is a chemical compound with the molecular formula C5H7NO·HCl. It is commonly used in various scientific experiments and research due to its unique chemical properties. This compound is characterized by the presence of an amino group, a hydroxyl group, and an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminopent-2-yn-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloropent-2-yne.
Amination: The 5-chloropent-2-yne undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
Hydroxylation: The resulting 5-aminopent-2-yne is then hydroxylated to introduce the hydroxyl group, forming 5-aminopent-2-yn-1-ol.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Aminopent-2-yn-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-aminopent-2-yn-1-one.
Reduction: Reduction of the alkyne group can produce 5-aminopent-2-ene-1-ol or 5-aminopentanol.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
5-Aminopent-2-yn-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-aminopent-2-yn-1-ol hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activity, protein function, and cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanol: Lacks the alkyne group, making it less reactive in certain chemical reactions.
5-Aminopent-2-ene-1-ol: Contains an alkene group instead of an alkyne, affecting its reactivity and applications.
5-Chloropent-2-yne: Precursor in the synthesis of 5-aminopent-2-yn-1-ol hydrochloride, lacks the amino and hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both an amino group and an alkyne group, which allows for diverse chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and various research fields.
Properties
CAS No. |
2639459-91-7 |
---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.